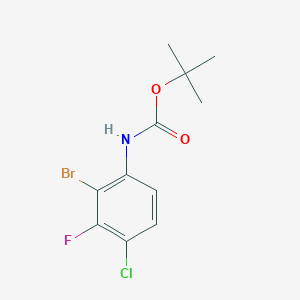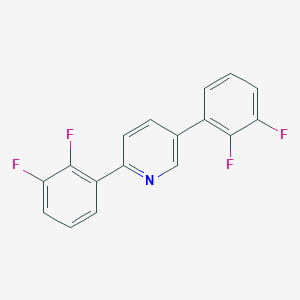
2,5-Bis(2,3-difluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,3-difluorophenyl)pyridine is an organic compound with the molecular formula C17H9F4N This compound is characterized by the presence of two 2,3-difluorophenyl groups attached to a pyridine ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine typically involves the coupling of 2,3-difluorobenzene derivatives with pyridine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, 2,3-difluorophenylboronic acid is reacted with 2,5-dibromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,3-difluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2,5-Bis(2,3-difluorophenyl)pyridine has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic reactions.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,3-difluorophenyl)pyridine depends on its application. In OLEDs, the compound functions by facilitating the transfer of electrons and holes, leading to efficient light emission. In medicinal chemistry, its mechanism involves binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(3,5-difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)pyridine
- 2,5-Bis(4-fluorophenyl)pyridine
Uniqueness
2,5-Bis(2,3-difluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which significantly influences its electronic properties and reactivity. This distinct arrangement makes it particularly suitable for applications in OLEDs and as a pharmacophore in drug design, where precise electronic characteristics are crucial.
Properties
Molecular Formula |
C17H9F4N |
|---|---|
Molecular Weight |
303.25 g/mol |
IUPAC Name |
2,5-bis(2,3-difluorophenyl)pyridine |
InChI |
InChI=1S/C17H9F4N/c18-13-5-1-3-11(16(13)20)10-7-8-15(22-9-10)12-4-2-6-14(19)17(12)21/h1-9H |
InChI Key |
JJRZMDLPSWTWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


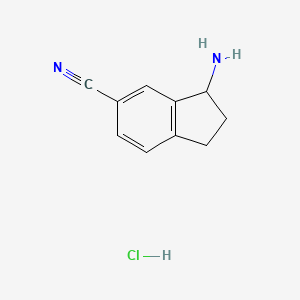
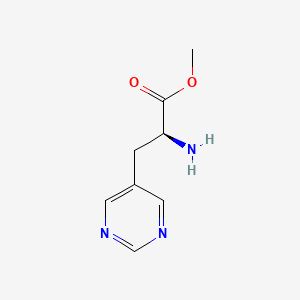

![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

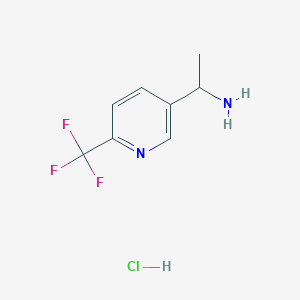
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)

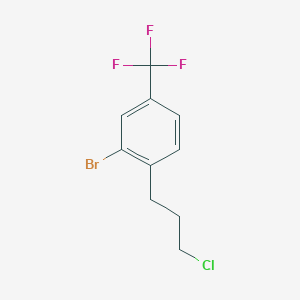
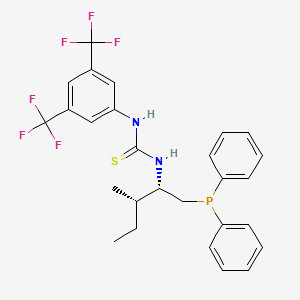
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)

